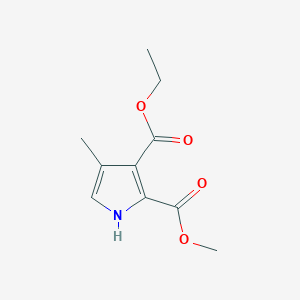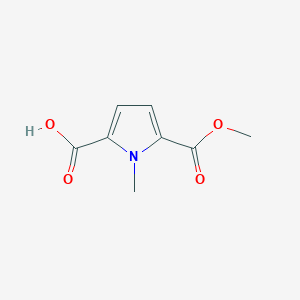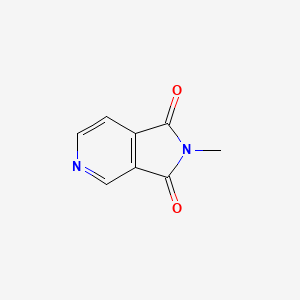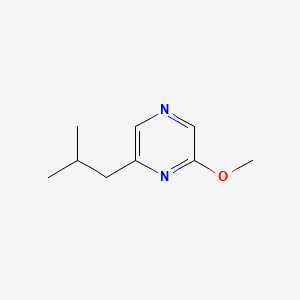
2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione
Overview
Description
2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione, also known as MNPD, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound is a member of the pyrimidine family and is used as a precursor in the synthesis of many other compounds. MNPD has been found to possess a wide range of biological activities and has been extensively investigated for its potential use in the field of medicine and agriculture.
Mechanism of Action
The exact mechanism of action of 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed that 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione exerts its biological activity by inhibiting the activity of certain enzymes and proteins in the target organism. 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione has been found to inhibit the activity of DNA and RNA polymerases, which are essential for the replication of the genetic material of the target organism.
Biochemical and Physiological Effects:
2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione has been found to have a number of biochemical and physiological effects on the target organism. It has been found to inhibit the growth and replication of microorganisms and cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione has been found to be effective against a variety of plant pathogens and has been shown to improve the growth and yield of crops.
Advantages and Limitations for Lab Experiments
2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time without degradation. However, 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione has some limitations as well. It is toxic and must be handled with care. It is also highly reactive and can react with other compounds in the laboratory, leading to unwanted side reactions.
Future Directions
There are several future directions for research on 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione. One area of research is the development of new synthetic methods for 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione. Another area of research is the investigation of the biological activity of 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione against a wider range of microorganisms and cancer cells. Additionally, research is needed to determine the toxicity and environmental impact of 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione. Finally, research is needed to investigate the potential use of 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione in agriculture as a plant growth regulator and as a tool for improving crop yield.
Scientific Research Applications
2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione has been found to possess a wide range of biological activities and has been extensively investigated for its potential use in the field of medicine and agriculture. 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione has been found to possess antimicrobial, antiviral, and antitumor properties. It has also been found to be effective against a variety of plant pathogens.
properties
IUPAC Name |
2-methyl-5-nitro-1H-pyrimidine-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-2-6-4(9)3(8(11)12)5(10)7-2/h3H,1H3,(H,6,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNISJSMHFZAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C(C(=O)N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697598 | |
| Record name | 2-Methyl-5-nitropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione | |
CAS RN |
680881-02-1 | |
| Record name | 2-Methyl-5-nitropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzenamine, 2-[(aminooxy)carbonyl]-](/img/structure/B3356630.png)


![5-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B3356637.png)




![2,3-Diphenylpyrido[3,4-b]pyrazine](/img/structure/B3356666.png)


![9H-Purin-2-amine, 6-[[4-[(2-propyn-1-yloxy)methyl]phenyl]methoxy]-](/img/structure/B3356692.png)